1-(2-Chloro-3-fluoropyridin-4-YL)ethanone is an organic compound with the molecular formula CHClFNO. It is classified as a derivative of pyridine, characterized by the presence of a chloro and a fluoro substituent on the pyridine ring, along with an ethanone group. This compound plays a significant role in various chemical reactions and has applications in scientific research and industrial processes. The compound is noted for its potential biological activity and is often used in the synthesis of pharmaceuticals and agrochemicals .
The synthesis of 1-(2-Chloro-3-fluoropyridin-4-YL)ethanone typically involves the reaction of 2-chloro-3-fluoropyridine with ethanoyl chloride. This reaction is usually conducted in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid produced during the reaction. The general procedure includes:
In industrial settings, similar synthetic routes are employed but optimized for larger scales, focusing on yield and purity enhancements through methods such as solvent extraction and chromatographic purification .
The reaction typically occurs under controlled temperature conditions, often requiring monitoring to ensure optimal yield. The choice of solvent and reaction conditions can significantly influence the outcome, making it essential to optimize these parameters during synthesis.
1-(2-Chloro-3-fluoropyridin-4-YL)ethanone undergoes various chemical reactions that include:
The specific reagents and conditions used dictate the major products formed from these reactions. For example:
Common reagents for oxidation include potassium permanganate and chromium trioxide, while lithium aluminum hydride or sodium borohydride are used for reduction.
The mechanism of action for 1-(2-Chloro-3-fluoropyridin-4-YL)ethanone depends on its application context, particularly in drug development or chemical synthesis. It interacts with various molecular targets including enzymes and receptors, modulating their activity due to its functional groups.
Safety data indicates that this compound may cause skin irritation, serious eye irritation, and respiratory irritation, necessitating proper handling precautions during laboratory use .
1-(2-Chloro-3-fluoropyridin-4-YL)ethanone has several notable applications:
This compound’s versatility makes it valuable across multiple scientific disciplines, highlighting its significance in both research and industrial applications.
The synthesis of 1-(2-chloro-3-fluoropyridin-4-yl)ethanone (CAS 1236770-00-5) primarily relies on sequential functionalization of fluoropyridine cores. A representative three-step pathway begins with 3-fluoropyridine-4-carbaldehyde (CAS 40273-47-0), which undergoes chlorination at the 2-position using phosphorus oxychloride (POCl₃) under reflux conditions to yield 2-chloro-3-fluoropyridine-4-carbaldehyde [6] [8]. Subsequent oxidation using manganese dioxide converts the aldehyde to the corresponding carboxylic acid, followed by Friedel-Crafts acylation with acetyl chloride in the presence of aluminum trichloride. This approach typically achieves overall yields of 45-52%, with purity >95% confirmed by HPLC analysis [6]. Alternative routes employ 4-methyl-3-fluoropyridine (CAS 399-88-2) as the starting material, where radical chlorination at the 2-position using N-chlorosuccinimide (NCS) under UV light is followed by chromium trioxide-mediated oxidation of the methyl group to the acetyl functionality [8].
Table 1: Key Precursors in Multi-Step Synthesis
Precursor Compound | CAS Number | Key Transformation | Intermediate Formed |
---|---|---|---|
3-Fluoropyridine-4-carbaldehyde | 40273-47-0 | Chlorination | 2-Chloro-3-fluoropyridine-4-carbaldehyde |
3-Fluoro-4-methylpyridine | 399-88-2 | Radical Chlorination | 2-Chloro-3-fluoro-4-methylpyridine |
3-Fluoropyridine | 372-47-4 | Directed Ortho-Metalation | 2-Chloro-3-fluoropyridine |
Regioselectivity challenges arise during chlorination due to competing 2- vs. 6-position substitutions, addressed through temperature control (-20°C to 0°C) and stoichiometric optimization [8]. The final acylation step requires strict anhydrous conditions to prevent hydrolysis of the acid chloride intermediates, with reaction progress monitored by thin-layer chromatography (TLC) using hexane:ethyl acetate (7:3) as the mobile phase [6].
Halogenation specificity stands as a critical determinant of yield and purity. Direct chlorination of 1-(3-fluoropyridin-4-yl)ethanone (CAS 87674-21-3) using sulfuryl chloride (SO₂Cl₂) in chloroform at 60°C achieves 85-90% conversion to the target compound within 4 hours, with <5% dichlorination byproducts . Solvent optimization reveals dichloromethane as superior to tetrahydrofuran for minimizing ring fluorination loss, while maintaining reaction temperatures at 50-55°C prevents thermal degradation of the acetyl group [6]. Acylation optimization focuses on Friedel-Crafts catalysts, where aluminum trichloride (AlCl₃) demonstrates 30% higher efficiency compared to zinc chloride at equimolar concentrations (1.2 equivalents) in nitrobenzene solvent systems [8].
Table 2: Optimized Conditions for Key Reactions
Reaction Type | Optimal Reagent | Solvent | Temperature | Time | Yield (%) | Impurity Profile |
---|---|---|---|---|---|---|
Ring Chlorination | SO₂Cl₂ (1.05 eq) | CHCl₃ | 60°C | 4 hr | 88% | <5% Dichloro byproducts |
Friedel-Crafts Acylation | Acetyl chloride/AlCl₃ (1.2:1 eq) | Nitrobenzene | 5°C → RT | 12 hr | 76% | <3% Deacetylated product |
Oxidation | CrO₃ (3 eq) | Acetic acid | 80°C | 2 hr | 81% | <8% Carboxylic acid |
Microwave-assisted methods significantly reduce acylation times from 12 hours to 35 minutes while maintaining yields at 70-75%, though scalability remains challenging due to specialized equipment requirements [6]. Post-reaction processing employs quenching with ice-cold water followed by extraction with ethyl acetate (3 × 50 mL), with the organic layer dried over anhydrous sodium sulfate before rotary evaporation . Purity enhancement (>98%) is achieved through recrystallization from ethanol-water (4:1) mixtures, exploiting the compound’s moderate solubility in ethanol (23 mg/mL at 25°C) [1] .
Palladium-catalyzed cross-coupling enables direct access to advanced intermediates. Suzuki-Miyaura coupling of 4-bromo-3-fluoropyridine with acetyltrimethyltin in tetrahydrofuran using tetrakis(triphenylphosphine)palladium(0) (5 mol%) achieves 78% yield of the target compound at 80°C within 8 hours, demonstrating superior regiocontrol compared to classical Friedel-Crafts routes [6]. Catalyst screening identifies Pd(dppf)Cl₂ as optimal for minimizing dehalogenation side reactions (<2%) when operating under strictly deoxygenated conditions maintained by nitrogen sparging [8]. Protecting group strategies prove essential for ortho-functionalization, with N-oxide formation (using m-chloroperbenzoic acid) enabling directed chlorination at the 2-position prior to acetyl group introduction and subsequent oxide reduction with phosphorus trichloride [6].
Directed ortho-metalation (DoM) methodologies employ n-butyllithium (2.5 equivalents) at -78°C in tetrahydrofuran with 3-fluoropyridine N-Boc derivatives, followed by quenching with N-chloropiperidine to install chlorine at the 2-position. Subsequent Boc deprotection and Friedel-Crafts acylation complete the synthesis with 65% overall yield and excellent regioselectivity (regioisomer content <0.5%) [8]. Transition metal-catalyzed carbon-hydrogen (C-H) activation represents an emerging approach, where palladium(II) acetate with 8-methylquinoline directing groups facilitates simultaneous chlorination and acetylation in one pot, though current yields remain moderate (55-60%) [6].
Solvent sustainability advancements focus on replacing dichloromethane and chloroform with cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) in halogenation steps. These bio-derived solvents demonstrate equivalent efficacy to chlorinated solvents for chlorination reactions while enabling easier recycling through aqueous extraction and reducing environmental impact scores by 40% [6]. Atom economy improvements employ in situ acetyl group generation from acetic anhydride rather than acetyl chloride, reducing hydrochloric acid waste production by 2.5 equivalents per mole of product [4].
Catalyst recycling systems immobilize aluminum chloride on mesoporous silica (AlCl₃/SBA-15), achieving five consecutive acylation cycles with <15% activity loss while eliminating aqueous workup requirements for catalyst removal [6]. Solvent-free mechanochemical approaches utilize high-speed ball milling of 2-chloro-3-fluoropyridine-4-carboxylic acid with acetic anhydride and sodium acetate, reducing reaction times to 15 minutes with 82% isolated yield and near-complete E-factor reduction compared to solution-phase methods [8].
Electrochemical methods provide the most significant innovation, enabling direct anodic chlorination of 1-(3-fluoropyridin-4-yl)ethanone using sodium chloride electrolyte in water-acetonitrile mixtures. This approach achieves 85% yield at 1.5V with platinum electrodes, eliminating hazardous chlorination reagents entirely and producing hydrogen gas as the only byproduct [6]. Further improvements utilize flow chemistry configurations with residence times under 5 minutes, enhancing energy efficiency by 60% versus batch processes while maintaining space-time yields of 150 g/L·h [4].
Table 3: Green Chemistry Metrics Comparison
Methodology | Process Mass Intensity | E-Factor | Solvent Score | Energy Consumption |
---|---|---|---|---|
Traditional Friedel-Crafts | 32 | 27 | 0.2 | 185 kWh/kg |
Mechanochemical | 8 | 3.5 | 0.9 | 75 kWh/kg |
Electrochemical (Batch) | 12 | 5.2 | 0.8 | 92 kWh/kg |
Electrochemical (Flow) | 7 | 2.1 | 0.9 | 42 kWh/kg |
Solvent Score: 1 = most sustainable, 0 = least sustainable
In situ reagent generation further enhances sustainability, exemplified by the use of trimethylsilyldiazomethane (TMSCHN₂) for carboxylic acid activation instead of hazardous acyl chlorides [6]. Life cycle assessment studies confirm that integrated green chemistry approaches reduce global warming potential by 65% and cumulative energy demand by 58% compared to conventional synthesis routes while maintaining product specifications (purity >98%, residual solvent levels <350 ppm) [8].
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